molecular formula C15H15FN2OS B2922167 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865248-97-1

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2922167
CAS No.: 865248-97-1
M. Wt: 290.36
InChI Key: MTWDSBGTBDXXIL-VKAVYKQESA-N
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Description

(Z)-N-(4-Fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzothiazole-derived compound featuring a fluorine substituent at position 4 of the benzothiazole ring, a propargyl (prop-2-yn-1-yl) group at position 3, and a pivalamide (2,2-dimethylpropanamide) moiety attached to the nitrogen at position 2. The (Z)-configuration indicates the spatial arrangement of substituents around the imine bond, influencing steric and electronic interactions.

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c1-5-9-18-12-10(16)7-6-8-11(12)20-14(18)17-13(19)15(2,3)4/h1,6-8H,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWDSBGTBDXXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(C=CC=C2S1)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom and a propargyl group enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula: C14H14FN3OS
Molecular Weight: 285.34 g/mol
LogP (Octanol-Water Partition Coefficient): 3.2, indicating moderate lipophilicity which can affect absorption and distribution in biological systems .

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • GABA Receptors: Compounds similar to benzodiazepines, which may modulate GABAergic transmission.
  • Enzymatic Inhibition: Potential as inhibitors of specific enzymes, such as Factor XIa, which plays a role in the coagulation cascade .
  • Antimicrobial Activity: Some derivatives exhibit antibacterial properties due to their ability to disrupt bacterial cell membranes.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's affinity for various receptors and enzymes. Notably:

  • GABA-A Receptor Binding: Preliminary studies suggest that the compound may exhibit binding affinity to GABA-A receptors, potentially influencing anxiolytic effects.
  • Enzyme Inhibition Assays: The compound showed promising results as an inhibitor of Factor XIa, indicating potential applications in anticoagulation therapy .

In Vivo Studies

Animal models are crucial for understanding the pharmacokinetics and therapeutic effects:

  • Anxiolytic Effects: Animal studies demonstrated that the compound could reduce anxiety-like behaviors in rodent models, similar to traditional benzodiazepines.
  • Toxicity Assessment: Toxicological evaluations indicated a favorable safety profile at therapeutic doses.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

  • Case Study on Anticoagulant Activity:
    • A study investigated the effects of similar thiazole derivatives on coagulation parameters in rats, demonstrating significant reductions in clotting times when administered at specific doses.
  • Anxiety Model Evaluation:
    • Research involving elevated plus-maze tests indicated that compounds with similar structures significantly increased time spent in open arms, suggesting anxiolytic properties.

Summary of Biological Activities

Activity TypeObserved EffectsReference
GABA-A BindingPotential anxiolytic effects
Enzyme InhibitionInhibition of Factor XIa
AntimicrobialDisruption of bacterial membranes
ToxicityFavorable safety profile

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Structural Similarities and Key Differences

A comparative overview of substituents and molecular properties is provided in Table 1.

Compound Name Substituent at Position 4 Substituent at Position 3 Amide Group Molecular Formula (Estimated) Key Features
(Z)-N-(4-Fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide (Target) Fluorine (F) Propargyl Pivalamide C₁₅H₁₄FN₃O₂S Bulky tert-butyl amide; electron-withdrawing F enhances metabolic stability
N-(4-Chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide Chlorine (Cl) Propargyl Morpholine sulfonyl C₂₂H₂₁ClN₄O₃S₂ Polar sulfonyl group; Cl increases lipophilicity vs. F
(Z)-N-(4-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide Chlorine (Cl) Propargyl 2,4-Dimethylbenzamide C₁₉H₁₅ClN₂OS Methyl groups reduce polarity; Cl may lower solubility vs. F
I8: 2-((E)-4-Fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl) quinolin-1-ium iodide Fluorine (F) Styryl-quinolinium Methyl C₂₉H₂₃FN₂S⁺I⁻ Extended conjugation; cationic quinolinium enhances DNA intercalation

Key Observations:

  • Halogen Effects: The target compound’s fluorine substituent (vs.
  • Amide Substituents: The pivalamide group in the target compound introduces steric hindrance, which may slow enzymatic degradation compared to the morpholine sulfonyl (polar) or dimethylbenzamide (less bulky) groups in analogs .
  • Propargyl Group: Common in all propargyl-containing analogs, this moiety enables click chemistry modifications but may confer instability under oxidative conditions .

Spectroscopic Characterization

  • IR Spectroscopy: The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives contrasts with the target compound’s pivalamide C=O peak (~1680 cm⁻¹). The C≡N or C=S vibrations (1240–1255 cm⁻¹) may overlap with propargyl C≡C stretches (~2100–2260 cm⁻¹) .

Physicochemical Properties

  • Solubility: The morpholine sulfonyl group in enhances water solubility vs. the hydrophobic pivalamide in the target compound.
  • Stability: Propargyl groups in all analogs may pose stability challenges, but fluorine’s electron-withdrawing effect in the target compound could mitigate oxidative degradation vs. chlorine in .
  • Lipophilicity (LogP): Estimated LogP values (ClogP): Target (~3.5), (~2.8 due to sulfonyl), (~4.1 due to methylbenzamide).

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